![molecular formula C24H24N2O5 B451568 2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE](/img/structure/B451568.png)
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenoxy group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-furoyl chloride with piperazine to form 2-furylpiperazine. This intermediate is then reacted with 4-(2-methoxyphenoxy)methylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity. This can lead to various physiological effects, such as vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE can be compared with other similar compounds, such as:
Trazodone: Another arylpiperazine-based compound with alpha1-adrenergic receptor antagonist activity.
Naftopidil: A similar compound used for its therapeutic effects on the urinary tract.
Urapidil: Known for its antihypertensive properties.
These compounds share structural similarities but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C24H24N2O5 |
|---|---|
Peso molecular |
420.5g/mol |
Nombre IUPAC |
[4-(furan-2-carbonyl)piperazin-1-yl]-[4-[(2-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-5-2-3-6-21(20)31-17-18-8-10-19(11-9-18)23(27)25-12-14-26(15-13-25)24(28)22-7-4-16-30-22/h2-11,16H,12-15,17H2,1H3 |
Clave InChI |
XDJNLYKCVMQAEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
SMILES canónico |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


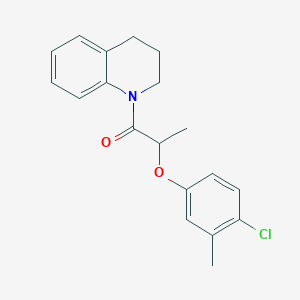
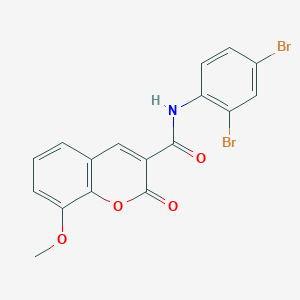
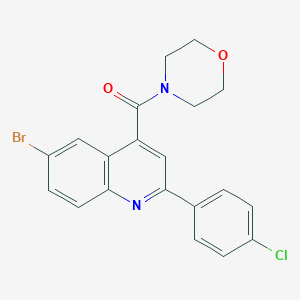
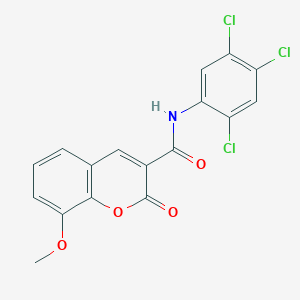
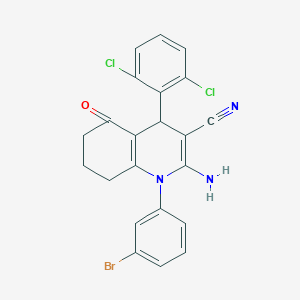
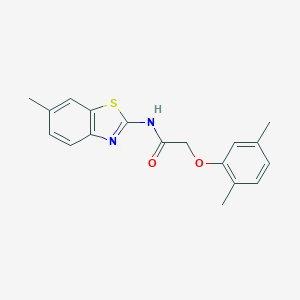
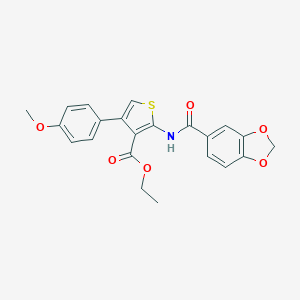

![Isopropyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451499.png)

![N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE](/img/structure/B451502.png)
![N-[2-(2,5-dimethylphenyl)-1H-benzimidazol-5-yl]adamantane-1-carboxamide](/img/structure/B451505.png)
![1,2,3-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B451507.png)
![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451508.png)
